molecular formula C16H27N5O B7633201 N-hept-6-en-2-yl-4-(5-methyl-1H-pyrazol-3-yl)piperazine-1-carboxamide

N-hept-6-en-2-yl-4-(5-methyl-1H-pyrazol-3-yl)piperazine-1-carboxamide

Katalognummer B7633201
Molekulargewicht: 305.42 g/mol
InChI-Schlüssel: NMXVIGYWHOKGDL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-hept-6-en-2-yl-4-(5-methyl-1H-pyrazol-3-yl)piperazine-1-carboxamide, also known as Compound A, is a novel small molecule that has been synthesized and studied for its potential applications in scientific research. This compound has shown promising results in various studies, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Wirkmechanismus

The mechanism of action of N-hept-6-en-2-yl-4-(5-methyl-1H-pyrazol-3-yl)piperazine-1-carboxamide A is not fully understood, but it is believed to act by modulating specific signaling pathways involved in disease states. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in cancer cell proliferation and inflammation. N-hept-6-en-2-yl-4-(5-methyl-1H-pyrazol-3-yl)piperazine-1-carboxamide A has also been shown to activate specific receptors in the brain, which may be involved in its potential use as a therapeutic agent for neurological disorders.
Biochemical and Physiological Effects
N-hept-6-en-2-yl-4-(5-methyl-1H-pyrazol-3-yl)piperazine-1-carboxamide A has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. N-hept-6-en-2-yl-4-(5-methyl-1H-pyrazol-3-yl)piperazine-1-carboxamide A has also been shown to have neuroprotective effects in animal models of neurological disorders. Additionally, it has been shown to have minimal toxicity and side effects, making it a promising candidate for further study.

Vorteile Und Einschränkungen Für Laborexperimente

N-hept-6-en-2-yl-4-(5-methyl-1H-pyrazol-3-yl)piperazine-1-carboxamide A has several advantages for use in lab experiments. It is easily synthesized and purified, making it readily available for use in scientific research. Additionally, it has been shown to have minimal toxicity and side effects, making it a safe and effective tool for studying specific proteins and pathways in disease states. However, one limitation of N-hept-6-en-2-yl-4-(5-methyl-1H-pyrazol-3-yl)piperazine-1-carboxamide A is its relatively low potency compared to other small molecules, which may limit its use in certain experiments.

Zukünftige Richtungen

There are several future directions for research on N-hept-6-en-2-yl-4-(5-methyl-1H-pyrazol-3-yl)piperazine-1-carboxamide A. One area of interest is its potential use as a therapeutic agent for cancer, inflammation, and neurological disorders. Further studies are needed to determine the optimal dosage and administration of N-hept-6-en-2-yl-4-(5-methyl-1H-pyrazol-3-yl)piperazine-1-carboxamide A for these applications. Additionally, further research is needed to fully understand the mechanism of action of N-hept-6-en-2-yl-4-(5-methyl-1H-pyrazol-3-yl)piperazine-1-carboxamide A and its potential use as a tool for studying specific proteins and pathways in disease states. Finally, further optimization of the synthesis method of N-hept-6-en-2-yl-4-(5-methyl-1H-pyrazol-3-yl)piperazine-1-carboxamide A may lead to the development of more potent analogs with improved efficacy.

Synthesemethoden

The synthesis of N-hept-6-en-2-yl-4-(5-methyl-1H-pyrazol-3-yl)piperazine-1-carboxamide A involves a multi-step process that includes the reaction of hept-6-en-2-ol with piperazine, followed by the reaction of the resulting compound with 5-methyl-1H-pyrazole-3-carboxylic acid. The final product is obtained by the addition of N,N'-carbonyldiimidazole and 1-methylpyrrolidine. The synthesis of N-hept-6-en-2-yl-4-(5-methyl-1H-pyrazol-3-yl)piperazine-1-carboxamide A has been optimized to achieve high yields and purity, making it suitable for use in scientific research.

Wissenschaftliche Forschungsanwendungen

N-hept-6-en-2-yl-4-(5-methyl-1H-pyrazol-3-yl)piperazine-1-carboxamide A has been extensively studied for its potential applications in scientific research. It has shown promising results in various studies, including its potential use as a therapeutic agent for the treatment of cancer, inflammation, and neurological disorders. N-hept-6-en-2-yl-4-(5-methyl-1H-pyrazol-3-yl)piperazine-1-carboxamide A has also been studied for its potential use as a tool for studying the role of specific proteins and pathways in disease states.

Eigenschaften

IUPAC Name

N-hept-6-en-2-yl-4-(5-methyl-1H-pyrazol-3-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N5O/c1-4-5-6-7-13(2)17-16(22)21-10-8-20(9-11-21)15-12-14(3)18-19-15/h4,12-13H,1,5-11H2,2-3H3,(H,17,22)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMXVIGYWHOKGDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)N2CCN(CC2)C(=O)NC(C)CCCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-hept-6-en-2-yl-4-(5-methyl-1H-pyrazol-3-yl)piperazine-1-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.